4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide
Overview
Description
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a dimethylaminoethyl group, and an ethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide typically involves a multi-step process. One common method includes the bromination of a precursor benzamide compound followed by the introduction of the dimethylaminoethyl and ethoxy groups. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromo group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to biological receptors, while the bromo and ethoxy groups can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but lacks the ethoxy group.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core instead of a benzamide core.
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the ethoxy group.
Uniqueness
4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxy group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-4-18-12-9-10(5-6-11(12)14)13(17)15-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUMWQVEIUNQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCN(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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